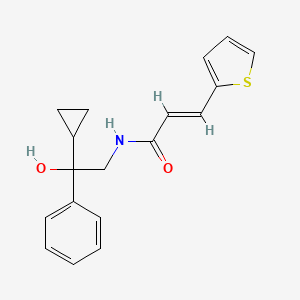
Tosyloxymethyldiphenylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tosyloxymethyldiphenylphosphine oxide: is a versatile organophosphorus compound with the chemical formula C20H19O3PS . It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Tosyloxymethyldiphenylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with tosyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: Tosyloxymethyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Trichlorosilane or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of the parent phosphine.
Substitution: Formation of substituted phosphine oxides with various functional groups.
科学的研究の応用
Chemistry: Tosyloxymethyldiphenylphosphine oxide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties .
Biology: In biological research, this compound is employed in the synthesis of bioactive molecules and as a reagent in various biochemical assays.
Medicine: The compound’s potential in medicinal chemistry includes its use in the development of pharmaceuticals and therapeutic agents.
Industry: Industrially, this compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tosyloxymethyldiphenylphosphine oxide involves its interaction with molecular targets through the phosphine oxide group. This interaction can modulate various biochemical pathways, leading to desired effects in different applications. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action.
類似化合物との比較
- Methyldiphenylphosphine oxide
- Triphenylphosphine oxide
- Diphenylphosphine oxide
Comparison: Tosyloxymethyldiphenylphosphine oxide stands out due to the presence of the tosyl group, which enhances its reactivity and versatility compared to other phosphine oxides. This unique feature allows for a broader range of applications in various scientific fields .
特性
CAS番号 |
33730-69-7 |
|---|---|
分子式 |
C20H21O5PS |
分子量 |
404.4 g/mol |
IUPAC名 |
diphenylphosphorylmethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H13O2P.C7H8O3S/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,14H,11H2;2-5H,1H3,(H,8,9,10) |
InChIキー |
LANXDSIYJNBJLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


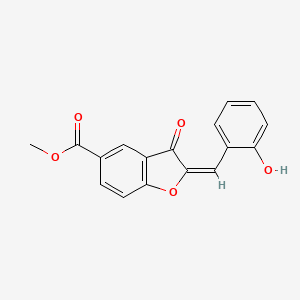
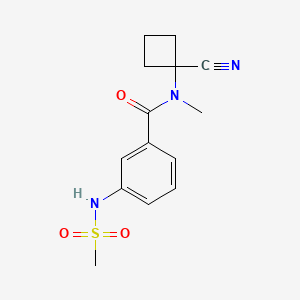
![1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2384295.png)
![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)
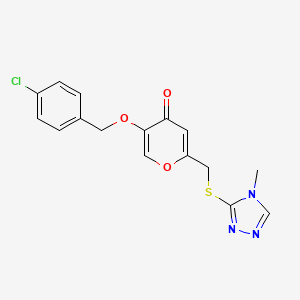
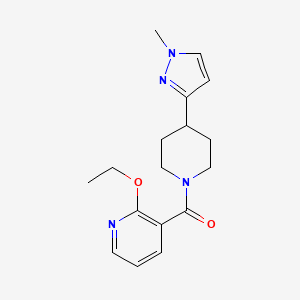

![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)

